molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

4,4'-Dimethoxybenzil

Cat. No.: B072200
CAS No.: 1226-42-2
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
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Description

4,4’-Dimethoxybenzil, also known as bis(4-methoxyphenyl)ethanedione, is an organic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is characterized by the presence of two methoxy groups attached to the benzil core structure. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxybenzil can be synthesized through the oxidation of 4,4’-dimethoxybenzoin. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of 4,4’-dimethoxybenzil may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxybenzil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxybenzil is unique due to the presence of methoxy groups, which influence its reactivity and solubility. These groups make it more electron-rich compared to its halogenated counterparts, affecting its behavior in chemical reactions. Additionally, the methoxy groups can participate in hydrogen bonding, impacting the compound’s physical properties and interactions with other molecules .

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNANGXWUZWWFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061631
Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-42-2
Record name 4,4′-Dimethoxybenzil
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URL https://commonchemistry.cas.org/detail?cas_rn=1226-42-2
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Record name 4,4'-Dimethoxybenzil
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Record name 4,4'-Dimethoxybenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)-
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Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
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Record name 4,4'-dimethoxybenzil
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Record name Anisil
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Synthesis routes and methods I

Procedure details

A mixture of 27.5 g of copper sulfate (0.11 mol), 25 g of pyridine and 10 g of water was heated until the copper sulfate was completely dissolved. Then, 13.5 g of 2 (0.05 mol) was added, and the heating was continued for 2 hours.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,2-bis(4-methoxyphenyl)ethan-1-one (1 g, 3.90 mmol) in DMSO (20 mL) was added SeO2 (1.76 g, 15.86 mmol) in several batches at 100° C. over 30 min, and then stirred for 3 hr at this temperature. The reaction was quenched by the addition of water (200 mL) and extracted with dichloromethane (3×50 mL), dried over magnesium sulfate and concentrated in vacuo to give a residue, which was purified by silica gel column chromatography (1%˜10% ethyl acetate in petroleum ether) to afford 1,2-bis(4-methoxyphenyl)ethane-1,2-dione as a brown solid (600 mg, 76%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture was prepared containing 1.2 kg. of anisoin, 3 kg. of cupric sulfate pentahydrate, 4.9 l. of pyridine and 1.2 l. of water. The mixture was heated with stirring overnight at a temperature of about 85° C. The resulting green suspension was poured over 20 kg. of ice and the mixture stirred until the ice had dissolved. Anisil, formed in the above reaction was collected by filtration. The filter cake was washed thoroughly with water to remove all traces of copper sulfate. Yield of anisil was 1167 g. melting at 125°-127° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4,4'-Dimethoxybenzil?

A1: this compound (C16H14O4) is an organic compound belonging to the benzil family. It is characterized by a central diketone moiety (C(=O)-C(=O)) flanked by two benzene rings. Each benzene ring is further substituted at the para position with a methoxy group (-OCH3). [, , ] This structure gives rise to unique properties that have been investigated through various methods including X-ray crystallography and NMR spectroscopy. [, ]

Q2: How does the molecular conformation of this compound influence its color in the solid state?

A2: Research has shown a correlation between the crystal color of this compound derivatives and their molecular conformation. Colourless derivatives, such as 2,2'-dimethoxybenzil and 4,4'-diethoxybenzil, adopt a conformation where the aromatic rings are orthogonal to each other. In contrast, the yellow this compound and the yellow polymorph of 4,4'-dibenzyloxybenzil exhibit a different conformation in the solid state. [] This suggests that the relative orientation of the aromatic rings, influenced by the substituents, plays a role in the compound's electronic structure and light absorption properties.

Q3: How do methyl substituents on phenanthroline ligands impact the guest-binding ability of self-assembled cages derived from this compound?

A4: Research has demonstrated that the presence and position of methyl substituents on the phenanthroline ligands, even at positions remote from the binding cavity, can significantly affect the guest-binding properties of self-assembled cages. For example, the introduction of methyl groups at the 2,9-positions of the phenanthroline ligand allowed the cage to accommodate a larger guest molecule like tetraphenylsilane. [] On the other hand, bulky mesityl groups with a para-methyl substituent led to restricted motion of encapsulated this compound at elevated temperatures. [] These findings highlight the subtle yet significant influence of remote substituents on molecular recognition and dynamics within these self-assembled systems.

Q4: How is this compound used in the extraction and preconcentration of metal ions?

A5: this compound bisthiosemicarbazone (DBTS), a chelating agent derived from this compound, plays a crucial role in the extraction and preconcentration of trace amounts of copper(II) and lead(II) ions from water samples. [, ] DBTS forms stable complexes with these metal ions, enabling their selective separation and analysis. This method utilizes microfluidic devices with immobilized DBTS on solid supports like silica, facilitating efficient extraction and preconcentration of the target metal ions. [, ] This approach offers advantages such as high sensitivity, low detection limits, and applicability to environmental samples.

Q5: How does this compound react with urea under alkaline conditions?

A7: this compound reacts with urea and N-methylurea in the presence of a base to yield 5,5-diphenylhydantoins or their substituted analogs. [] Kinetic studies indicate that the reaction proceeds through a mechanism involving the rate-determining attack of the urea anion on the carbonyl carbon of this compound. This is followed by rapid cyclization and a slower rearrangement step to form the final hydantoin product. [] Interestingly, when NN′-dimethylurea is used instead of urea or N-methylurea, a diol product is formed. []

Q6: Can this compound be used in the development of sensors for specific ions?

A8: Research suggests that this compound bisthiosemicarbazone (DBTS) can serve as a neutral carrier in poly(vinyl chloride) (PVC) membrane electrodes for the selective detection of Fe3+ ions. [] These electrodes exhibited a near-Nernstian response to Fe3+ concentrations over a wide range, with high selectivity against other metal ions. [] This highlights the potential of this compound derivatives as sensing elements in electrochemical sensors for various applications.

Q7: What is known about the photochemical behavior of this compound on a silica gel surface?

A9: Studies on the photochemical behavior of this compound on dry silica gel revealed an interesting observation. While benzil derivatives with a lowest n,π excited state underwent photoreactions to yield benzoic acids and bibenzofuranones, this compound remained unreactive under similar conditions. [] This lack of reactivity is attributed to the possible π,π nature of the lowest excited state in this compound, suggesting a distinct photochemical pathway compared to other benzil analogs. []

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